2,5-Dimethyl-7-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-8-ium;perchlorate
Overview
Description
2,5-Dimethyl-7-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-8-ium;perchlorate is a heterocyclic compound with a complex structure that includes both oxazole and pyrimidine rings
Preparation Methods
The synthesis of 2,5-Dimethyl-7-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-8-ium;perchlorate typically involves the cyclocondensation of 3-aminofurazans with 1,3-diketones in the presence of perchloric acid (HClO4). This reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2,5-Dimethyl-7-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-8-ium;perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,5-Dimethyl-7-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-8-ium;perchlorate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-7-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-8-ium;perchlorate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar compounds to 2,5-Dimethyl-7-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-8-ium;perchlorate include:
- 3-Ethyl-2-methyl-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium;perchlorate
- 3,5,7-Trimethyl-[1,2,5]oxadiazolo[2,3-a]pyrimidin-8-ium;perchlorate
These compounds share similar structural features but differ in their specific substituents and chemical properties
Properties
IUPAC Name |
2,5-dimethyl-7-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-8-ium;perchlorate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N2O.ClHO4/c1-10-8-13(12-6-4-3-5-7-12)16-14(15-10)9-11(2)17-16;2-1(3,4)5/h3-9H,1-2H3;(H,2,3,4,5)/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHZVNNPJYHJNP-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+]2C(=N1)C=C(O2)C)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.